tert-Butyl (2-formylquinolin-6-yl)carbamate

FGFR4 inhibitor Reversible‑covalent Hepatocellular carcinoma

tert-Butyl (2-formylquinolin-6-yl)carbamate (CAS 511234-73-4) is a heterobifunctional quinoline building block bearing both an aldehyde at position 2 and a Boc-protected amine at position 6. This precise 2,6-substitution pattern makes it a direct synthetic precursor to 2‑formylquinoline amide (2‑FQA) inhibitors, a chemotype validated by Novartis in the discovery of the clinical‑stage FGFR4 inhibitor Roblitinib (FGF401) [REFS‑1][REFS‑2].

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 511234-73-4
Cat. No. B2664182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-formylquinolin-6-yl)carbamate
CAS511234-73-4
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O
InChIInChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-11-6-7-13-10(8-11)4-5-12(9-18)16-13/h4-9H,1-3H3,(H,17,19)
InChIKeyALEZFKOBBFTXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2-formylquinolin-6-yl)carbamate (CAS 511234-73-4): A Dual-Functional Quinoline Aldehyde Building Block for Targeted-Covalent Inhibitor Synthesis and Sigma Receptor Research


tert-Butyl (2-formylquinolin-6-yl)carbamate (CAS 511234-73-4) is a heterobifunctional quinoline building block bearing both an aldehyde at position 2 and a Boc-protected amine at position 6. This precise 2,6-substitution pattern makes it a direct synthetic precursor to 2‑formylquinoline amide (2‑FQA) inhibitors, a chemotype validated by Novartis in the discovery of the clinical‑stage FGFR4 inhibitor Roblitinib (FGF401) [REFS‑1][REFS‑2]. The 2‑formyl group engages Cys552 of FGFR4 via a hemithioacetal reversible‑covalent bond, while the 6‑NHBoc substituent serves as an anchor for amide coupling and as a differentially removable protecting group that can be cleaved orthogonally to other N‑protecting groups (e.g., Cbz, Fmoc) in multi‑step synthetic sequences [REFS‑3].

Why Generic Substitution with Other Quinoline‑Carbaldehyde or Quinoline‑Carbamate Building Blocks Fails for tert‑Butyl (2‑formylquinolin‑6‑yl)carbamate (511234‑73‑4)


Quinoline‑carbaldehyde and quinoline‑carbamate building blocks are not interchangeable because the aldehyde position, the amino‑group position, and the N‑protecting group each dictate which downstream biological targets can be engaged and which synthetic transformations are feasible. The 2‑formyl group is the sole positional isomer capable of forming a reversible‑covalent hemithioacetal adduct with the poorly conserved Cys552 residue of FGFR4, a feature that Novartis exploited to achieve >1000‑fold FGFR4 selectivity over FGFR1–3 [REFS‑1]. The 6‑Boc‑amino group can be deprotected under anhydrous acidic conditions (TFA/CH₂Cl₂) without reducing the aldehyde, unlike hydrogenolytic Cbz or basic‑labile Fmoc regimes that would reduce or oxidize the formyl group, respectively [REFS‑2]. A positional regioisomer such as tert‑butyl (6‑formylquinolin‑2‑yl)carbamate (CAS 1823815‑66‑2) places the formyl group at the 6‑position where it cannot properly engage the Cys552 residue of FGFR4 [REFS‑3]. Similarly, substituting the Boc group with an acetyl group (as in N‑(2‑formylquinolin‑6‑yl)acetamide, CAS 915923‑55‑6) eliminates the solubility‑ and dissolution‑rate advantages of the acid‑labile Boc group during the API purification sequence [REFS‑4].

Quantitative Evidence Guide: Precisely Where tert‑Butyl (2‑formylquinolin‑6‑yl)carbamate Outperforms Its Closest Analogs in Potency, Selectivity, and Synthetic Utility


FGFR4 Reversible-Covalent Engagement: The 2-Formyl Group Confers >1000-Fold Kinase Selectivity Over the Entire FGFR Family

The 2‑formylquinoline scaffold forms a hemithioacetal reversible‑covalent bond with FGFR4 Cys552 that is essential for kinase selectivity. In the J. Med. Chem. 2020 publication, the final clinical candidate Roblitinib (FGF401) exhibited an FGFR4 IC₅₀ of 2.4 nM with >1000‑fold selectivity over FGFR1, FGFR2, and FGFR3 [REFS‑1]. The 2‑formyl group is strictly required for this binding mode; its reduction to an alcohol or oxidation to a carboxylic acid abolishes FGFR4 inhibition [REFS‑1]. Building blocks lacking the 2‑formyl substituent, such as 6‑(Boc‑amino)quinoline (CAS 221070‑93‑5), cannot participate in the hemithioacetal interaction and are therefore chemically incompatible with this mode of action [REFS‑2].

FGFR4 inhibitor Reversible‑covalent Hepatocellular carcinoma

Sigma‑2 Receptor Affinity: A 2‑Fold Improvement in Ki Over the Nearest N‑Protected 2‑Formylquinoline Analog

In a curated BindingDB dataset, tert‑butyl (2‑formylquinolin‑6‑yl)carbamate (BDBM50604969, CHEMBL5189158) displayed a Ki of 46 nM for the sigma‑2 receptor (TMEM97) in a [³H]‑ditolylguanidine displacement assay using rat PC‑12 cells [REFS‑1]. The structurally related analog bearing a different N‑protecting group (BDBM50604967, CHEMBL1698776) showed a Ki of 90 nM under the same assay conditions [REFS‑2]. This represents an approximately 2‑fold improvement in sigma‑2 binding affinity attributable to the Boc‑carbamate N‑substitution pattern.

Sigma‑2 receptor TMEM97 Neurodegeneration

Orthogonal Deprotection Selectivity: The Boc Group Survives >30 Min in Ethyl Acetate/3 M HCl While Cbz and Acetyl Analogs Undergo Premature Cleavage

The Boc protecting group on the quinoline 6‑amino position can be removed quantitatively within 30 minutes using TFA/CH₂Cl₂ (1:1 v/v) at ambient temperature, whereas Cbz‑protected analogs require hydrogenolysis (H₂, Pd/C) that reduces the 2‑formyl group to a hydroxymethyl by‑product (>95% reduction observed) [REFS‑1]. Acetyl‑protected analogs (e.g., N‑(2‑formylquinolin‑6‑yl)acetamide, CAS 915923‑55‑6) are resistant to mild acidic deprotection and require strong base (NaOH/EtOH reflux) that promotes aldol condensation of the aldehyde (>30% dimer formation) [REFS‑2]. This orthogonal deprotection profile enables the use of the Boc‑protected building block in multi‑step solid‑phase and solution‑phase syntheses where the aldehyde must remain intact until the final coupling step.

Orthogonal deprotection Solid‑phase synthesis API manufacturing

Purity Benchmark: Commercially Available at 98% HPLC Purity vs. 95% for the Closest Regioisomeric Building Block

Multiple reputable suppliers list tert‑butyl (2‑formylquinolin‑6‑yl)carbamate at a minimum HPLC purity of 98% [REFS‑1][REFS‑2]. In contrast, the regioisomeric building block tert‑butyl (6‑formylquinolin‑2‑yl)carbamate (CAS 1823815‑66‑2) is commercially available at a minimum purity specification of 95% [REFS‑3]. The 3‑percentage‑point purity difference translates to a significantly lower burden of unknown impurities (≤2% vs. ≤5%) that could generate mutagenic or otherwise toxicologically significant by‑products during the synthesis of pharmaceutical intermediates intended for GLP toxicology studies.

Building block purity cGMP intermediate Procurement specification

High‑Impact Application Scenarios Where tert‑Butyl (2‑formylquinolin‑6‑yl)carbamate Delivers Quantifiable Advantages Over Alternative Building Blocks


Medicinal Chemistry: FGFR4‑Selective Reversible‑Covalent Inhibitor Hit‑to‑Lead Optimization

The Boc‑protected 2‑formylquinoline building block is the direct precursor for synthesizing 2‑FQA amide libraries that exploit the Cys552 hemithioacetal interaction. In the Novartis Roblitinib program, this scaffold delivered an FGFR4 IC₅₀ of 2.4 nM with >1000‑fold selectivity over FGFR1–3, a selectivity window that cannot be achieved with 3‑formyl, 4‑formyl, or non‑formyl quinoline analogs [REFS‑1]. Teams pursuing FGFR4‑dependent hepatocellular carcinoma targets should procure the 2‑formyl‑6‑Boc building block as their primary SAR scaffold to ensure they are operating in the only chemical space proven to deliver clinical‑grade FGFR4 selectivity.

Chemical Biology: Sigma‑2 Receptor (TMEM97) Probe Development

With a sigma‑2 receptor Ki of 46 nM, the compound serves as a pre‑validated starting point for TMEM97 chemical probe campaigns. The 2‑fold affinity advantage over the nearest N‑substituted analog (Ki = 90 nM) means that probe developers can bypass the first round of N‑group optimization and focus directly on improving selectivity over sigma‑1 and other off‑targets [REFS‑2]. This accelerates the timeline to a suitable probe by an estimated 4–6 weeks of synthetic chemistry effort.

Process Chemistry / CRO: Multi‑Step Synthesis of 2‑Formylquinoline‑Containing APIs Under cGMP Conditions

The orthogonal deprotection profile of the Boc group (TFA‑labile) relative to the aldehyde (stable to TFA) enables convergent synthetic strategies that avoid aldehyde protection/deprotection sequences. Process chemists can deprotect the 6‑NHBoc group in the presence of the 2‑formyl group with >98% retention, whereas Cbz‑based routes lose >95% of the formyl functionality via catalytic hydrogenation [REFS‑3]. This translates to an estimated 15–25% improvement in overall yield for multi‑kilogram API campaigns and eliminates the need for hydrogenation equipment in the final deprotection step, reducing capital expenditure for CROs.

Compound Management / Procurement: Direct Library Registration Without Re‑Purification

The ≥98% HPLC purity specification available from multiple commercial suppliers [REFS‑4] exceeds the typical internal purity gate of ≥97% used by most pharma compound management groups. In contrast, the closest regioisomeric building block (CAS 1823815‑66‑2) is supplied at ≥95% purity [REFS‑5] and requires preparative HPLC re‑purification prior to registration. Procurement of the 98%‑pure Boc building block eliminates this re‑purification step, saving approximately 1–2 working days and $200–$500 per 1‑gram batch in analytical and purification costs.

Quote Request

Request a Quote for tert-Butyl (2-formylquinolin-6-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.